Fmoc-Dmp-OH is synthesized by reacting proline with Fmoc-OSu (9-fluorenylmethyl chloroformate) in the presence of a base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). The reaction produces Fmoc-Dmp-OPfp (9-fluorenylmethyl N-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)carbamate), which can be converted to Fmoc-Dmp-OH by hydrolysis with a base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).
The purity and identity of Fmoc-Dmp-OH can be characterized using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, high-performance liquid chromatography (HPLC), and mass spectrometry (MS). The NMR spectrum of Fmoc-Dmp-OH shows characteristic peaks for the proline and Fmoc groups, which can be used for structural elucidation and purity determination. HPLC and MS can be used for quantitative and qualitative analysis of Fmoc-Dmp-OH in samples.